2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can provide important insights into how the compound behaves under different conditions.Scientific Research Applications
Heparanase Inhibition and Anti-angiogenic Effects
- Heparanase Inhibition : A study by Courtney et al. (2004) describes derivatives of this compound as potent inhibitors of the enzyme heparanase. This inhibition has implications for cancer treatment, as heparanase plays a significant role in tumor metastasis and angiogenesis.
Synthesis and Structural Analysis
- Synthesis of Derivatives : Deng et al. (2003) focused on the synthesis of derivatives of this compound, indicating its utility in creating novel chemical entities.
- Novel Tricyclic Isoindoles and Thiazolo Derivatives : Melo et al. (2004) explored the formation of tricyclic isoindoles and thiazolo derivatives, showcasing the compound's potential in synthesizing complex organic structures.
Herbicidal Activity
- Herbicidal Applications : A study by Huang et al. (2009) demonstrates that derivatives of this compound exhibit significant herbicidal activity, suggesting its potential use in agriculture.
Chemical Group Analysis
- Analysis of Derivatives : Daliacker et al. (1978) describe the formation and preparation of various benzodioxolecarboxylic acids, providing insight into the chemical characteristics of this group of compounds.
Application in Heterocycles Preparation
- Preparation of Saturated Isoindole-fused Heterocycles : Stájer et al. (2002) researched the reaction of this compound to produce saturated isoindole-fused heterocycles, indicating its role in advanced organic synthesis.
Photoinitiator for Free Radical Polymerization
- Photoinitiator Application : Kumbaraci et al. (2012) synthesized a derivative that acts as a photoinitiator for free radical polymerization, highlighting its potential in material science applications.
Mechanism of Action
Target of Action
The compound, also known as 2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid or SMR000135913, primarily targets Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins .
Mode of Action
It is known to interact with its target, beta-lactamase . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing the bacterial resistance to antibiotics .
Biochemical Pathways
Given its target, it may be involved in the pathway related to bacterial resistance to beta-lactam antibiotics . The downstream effects of this interaction could potentially influence the effectiveness of these antibiotics.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it may influence the function of beta-lactamase, potentially affecting bacterial resistance to certain antibiotics .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the bacterial species producing Beta-lactamase . .
Safety and Hazards
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c19-15-11-3-2-10(17(21)22)6-12(11)16(20)18(15)7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYDYKNLILNQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.